molecular formula C18H32O3 B14325945 11-Hydroxyoctadeca-2,4-dienoic acid CAS No. 105759-87-3

11-Hydroxyoctadeca-2,4-dienoic acid

Cat. No.: B14325945
CAS No.: 105759-87-3
M. Wt: 296.4 g/mol
InChI Key: VSTNOTWLKMLSIQ-UHFFFAOYSA-N
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Description

11-Hydroxyoctadeca-2,4-dienoic acid is a hydroxylated derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the presence of a hydroxyl group at the 11th carbon position and conjugated double bonds at the 2nd and 4th positions. It is a member of the hydroxyoctadecadienoic acids (HODEs) family, which are known for their roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxyoctadeca-2,4-dienoic acid typically involves the hydroxylation of linoleic acid. One common method is the enzymatic oxidation of linoleic acid using lipoxygenases, which introduces a hydroxyl group at the desired position . Another approach involves chemical synthesis, where linoleic acid undergoes hydroxylation through catalytic processes using specific reagents and conditions .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological methods, utilizing microbial or enzymatic systems to achieve high yields and specificity. These methods are preferred due to their efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxyoctadeca-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include keto derivatives, saturated fatty acids, and substituted hydroxyoctadecadienoic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Hydroxyoctadeca-2,4-dienoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its isomers. Its specific interaction with PPARs and its role in lipid metabolism and inflammation highlight its importance in scientific research and potential therapeutic applications .

Properties

CAS No.

105759-87-3

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

11-hydroxyoctadeca-2,4-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h7,10,13,16-17,19H,2-6,8-9,11-12,14-15H2,1H3,(H,20,21)

InChI Key

VSTNOTWLKMLSIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCC=CC=CC(=O)O)O

Origin of Product

United States

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